2,5-Dichloro-6-methoxy-4-methylnicotinonitrile
Overview
Description
2,5-Dichloro-6-methoxy-4-methylnicotinonitrile (DCMNMN) is a compound of interest in the field of scientific research. It is a type of nitrile, which is a compound containing a carbon-nitrogen triple bond. DCMNMN is especially intriguing due to its properties and potential applications.
Scientific Research Applications
Chemical Reactions and Synthesis
The compound 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is used in various chemical synthesis processes. For example, Dyadyuchenko et al. (2021) demonstrated its use in regioselective nucleophilic substitution reactions, leading to the formation of specific triethylammonium derivatives. This showcases its utility in creating specific chemical structures via selective reactions (Dyadyuchenko et al., 2021). Similarly, Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds using 2,6-dichloro-4-methylnicotinonitrile, indicating its role in the creation of novel pyrazolo-pyridine derivatives (Wu et al., 2012).
Role in Antimicrobial and Antiprotozoal Activities
The derivative compounds of this compound have been studied for their antimicrobial properties. Guna et al. (2015) synthesized 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile and its analogs, which exhibited significant antimicrobial activity against various bacteria and fungi (Guna et al., 2015). In a similar vein, Ismail et al. (2003) explored the antiprotozoal activity of aza-analogues of furamidine synthesized from this compound derivatives, demonstrating their potential in treating protozoal infections (Ismail et al., 2003).
Development of Organic Compounds
The chemical is also instrumental in the development of various organic compounds with potential applications. For example, Yi-min (2011) synthesized new 5-substituted derivatives of 4-methylnicotinonitrile, showing the versatility of this compound in creating diverse organic structures (Zhao Yi-min, 2011).
Environmental Biodegradation
Interestingly, Shi et al. (2011) studied the biodegradation of chlorothalonil, a compound structurally similar to this compound. This research indicates the potential environmental impact and degradation pathways of such compounds (Shi et al., 2011).
properties
IUPAC Name |
2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSGZKKDBVZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)OC)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697080 | |
Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886047-45-6 | |
Record name | 2,5-Dichloro-6-methoxy-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886047-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-6-methoxy-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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